2'-O-Methylisoliquiritigenin 2'-O-Methylisoliquiritigenin 2'-O-methylisoliquiritigenin is a member of the class of chalcones that is isoliquiritigenin in which one of the hydroxy groups at position 2' is replaced by a methoxy group. It has a role as a metabolite. It is a member of chalcones, a monomethoxybenzene and a member of phenols. It derives from an isoliquiritigenin.
Isoliquiritigenin 2'-methy ether, also known as 3-deoxysappanchalcone or 4, 4'-dihydroxy-2'-methoxychalcone, belongs to the class of organic compounds known as cinnamylphenols. These are organic compounds containing the 1, 3-diphenylpropene moiety with one benzene ring bearing one or more hydroxyl groups. Thus, isoliquiritigenin 2'-methy ether is considered to be a flavonoid lipid molecule. Isoliquiritigenin 2'-methy ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, isoliquiritigenin 2'-methy ether is primarily located in the membrane (predicted from logP). Isoliquiritigenin 2'-methy ether can be biosynthesized from isoliquiritigenin. Outside of the human body, isoliquiritigenin 2'-methy ether can be found in common pea and pulses. This makes isoliquiritigenin 2'-methy ether a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 112408-67-0
VCID: VC0191874
InChI: InChI=1S/C16H14O4/c1-20-16-10-13(18)7-8-14(16)15(19)9-4-11-2-5-12(17)6-3-11/h2-10,17-18H,1H3/b9-4+
SMILES: O=C(C1=CC=C(O)C=C1OC)/C=C/C2=CC=C(O)C=C2
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol

2'-O-Methylisoliquiritigenin

CAS No.: 112408-67-0

Natural Products

VCID: VC0191874

Molecular Formula: C16H14O4

Molecular Weight: 270.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2'-O-Methylisoliquiritigenin - 112408-67-0

CAS No. 112408-67-0
Product Name 2'-O-Methylisoliquiritigenin
Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
IUPAC Name (E)-1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C16H14O4/c1-20-16-10-13(18)7-8-14(16)15(19)9-4-11-2-5-12(17)6-3-11/h2-10,17-18H,1H3/b9-4+
Standard InChIKey PACBGANPVNHGNP-RUDMXATFSA-N
Isomeric SMILES COC1=C(C=CC(=C1)O)C(=O)/C=C/C2=CC=C(C=C2)O
SMILES O=C(C1=CC=C(O)C=C1OC)/C=C/C2=CC=C(O)C=C2
Canonical SMILES COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC=C(C=C2)O
Appearance Solid powder
Melting Point 210-212°C
Physical Description Solid
Description 2'-O-methylisoliquiritigenin is a member of the class of chalcones that is isoliquiritigenin in which one of the hydroxy groups at position 2' is replaced by a methoxy group. It has a role as a metabolite. It is a member of chalcones, a monomethoxybenzene and a member of phenols. It derives from an isoliquiritigenin.
Isoliquiritigenin 2'-methy ether, also known as 3-deoxysappanchalcone or 4, 4'-dihydroxy-2'-methoxychalcone, belongs to the class of organic compounds known as cinnamylphenols. These are organic compounds containing the 1, 3-diphenylpropene moiety with one benzene ring bearing one or more hydroxyl groups. Thus, isoliquiritigenin 2'-methy ether is considered to be a flavonoid lipid molecule. Isoliquiritigenin 2'-methy ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, isoliquiritigenin 2'-methy ether is primarily located in the membrane (predicted from logP). Isoliquiritigenin 2'-methy ether can be biosynthesized from isoliquiritigenin. Outside of the human body, isoliquiritigenin 2'-methy ether can be found in common pea and pulses. This makes isoliquiritigenin 2'-methy ether a potential biomarker for the consumption of these food products.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2'-O-Methylisoliquiritigenin; 3-Deoxysappanchalcone
Reference 1: Escobar-Ramos A, Lobato-García CE, Zamilpa A, Gómez-Rivera A, Tortoriello J, González-Cortazar M. Homoisoflavonoids and Chalcones Isolated from Haematoxylum campechianum L., with Spasmolytic Activity. Molecules. 2017 Aug 24;22(9). pii: E1405. doi: 10.3390/molecules22091405. PubMed PMID: 28837100; PubMed Central PMCID: PMC6151460.
2: Seo H, Kim S, Mahmud HA, Islam MI, Nam KW, Lee BE, Lee H, Cho ML, Shin HM, Song HY. In vitro Antitubercular Activity of 3-Deoxysappanchalcone Isolated From the Heartwood of Caesalpinia sappan Linn. Phytother Res. 2017 Oct;31(10):1600-1606. doi: 10.1002/ptr.5890. Epub 2017 Aug 17. PubMed PMID: 28816372.
3: Kim YE, Choi HC, Lee IC, Yuk DY, Lee H, Choi BY. 3-Deoxysappanchalcone Promotes Proliferation of Human Hair Follicle Dermal Papilla Cells and Hair Growth in C57BL/6 Mice by Modulating WNT/β-Catenin and STAT Signaling. Biomol Ther (Seoul). 2016 Nov 1;24(6):572-580. doi: 10.4062/biomolther.2016.183. PubMed PMID: 27795451; PubMed Central PMCID: PMC5098535.
4: Kim JH, Choo YY, Tae N, Min BS, Lee JH. The anti-inflammatory effect of 3-deoxysappanchalcone is mediated by inducing heme oxygenase-1 via activating the AKT/mTOR pathway in murine macrophages. Int Immunopharmacol. 2014 Oct;22(2):420-6. doi: 10.1016/j.intimp.2014.07.025. Epub 2014 Aug 1. PubMed PMID: 25091623.
5: Yang F, Zhou WL, Liu AL, Qin HL, Lee SM, Wang YT, Du GH. The protective effect of 3-deoxysappanchalcone on in vitro influenza virus-induced apoptosis and inflammation. Planta Med. 2012 Jun;78(10):968-73. doi: 10.1055/s-0031-1298620. Epub 2012 May 30. PubMed PMID: 22648377.
6: Youn UJ, Nam KW, Kim HS, Choi G, Jeong WS, Lee MY, Chae S. 3-Deoxysappanchalcone inhibits tumor necrosis factor-α-induced matrix metalloproteinase-9 expression in human keratinocytes through activated protein-1 inhibition and nuclear factor-kappa B DNA binding activity. Biol Pharm Bull. 2011;34(6):890-3. PubMed PMID: 21628889.
PubChem Compound 5319688
Last Modified Nov 11 2021
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